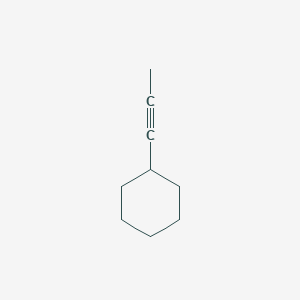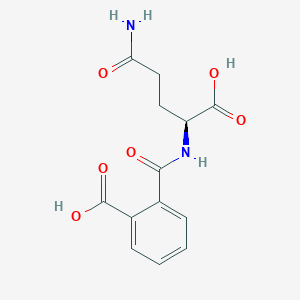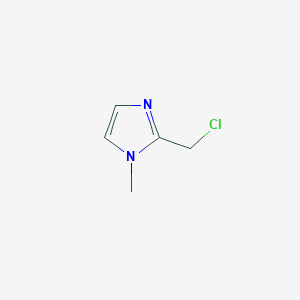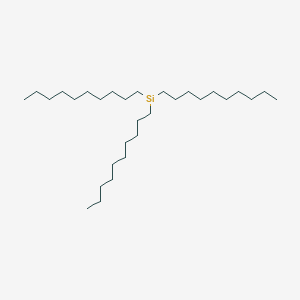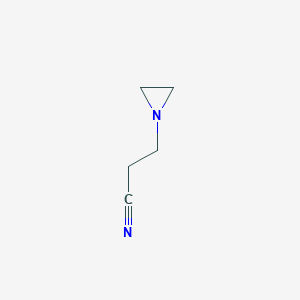
Lanostan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanostan-1-one is a naturally occurring triterpenoid compound that belongs to the lanostane family. It has been found in various plants, fungi, and marine organisms and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Lanostan-1-one is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various cellular signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Lanostan-1-one has also been found to induce apoptosis, inhibit angiogenesis, and suppress the expression of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Lanostan-1-one has been found to possess several biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and colon cancer cells. Lanostan-1-one has also been found to possess anti-inflammatory activity by suppressing the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Moreover, Lanostan-1-one has been found to possess antimicrobial and antiviral activities against various pathogens, such as bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lanostan-1-one has several advantages for lab experiments. It is readily available in the laboratory, and its synthesis method is well established. Lanostan-1-one is also stable under various experimental conditions and can be easily purified. However, the major limitation of Lanostan-1-one is its low solubility in water, which makes its use in aqueous solutions challenging.
Direcciones Futuras
Several future directions can be explored for the research on Lanostan-1-one. One of the potential areas of research is the development of novel drug delivery systems for Lanostan-1-one to overcome its low solubility in water. Moreover, the potential of Lanostan-1-one as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases, can be further explored. The molecular mechanism of action of Lanostan-1-one can also be further elucidated to understand its therapeutic effects better. Furthermore, the potential of Lanostan-1-one as a lead compound for the development of novel drugs can be explored by synthesizing its analogs and evaluating their biological activities.
Conclusion:
Lanostan-1-one is a naturally occurring triterpenoid compound that possesses several therapeutic properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. It can be extracted from various natural sources or synthesized in the laboratory. Several future directions can be explored for the research on Lanostan-1-one, including the development of novel drug delivery systems, elucidation of its molecular mechanism of action, and synthesis of its analogs for drug development.
Métodos De Síntesis
Lanostan-1-one can be extracted from various natural sources, including plants, fungi, and marine organisms. However, the yield of Lanostan-1-one from these sources is low, and the purification process is challenging. Therefore, several synthetic methods have been developed to produce Lanostan-1-one in the laboratory. The most commonly used method is the oxidation of lanosterol, which is a precursor of Lanostan-1-one. The oxidation is carried out using various oxidizing agents, such as chromium trioxide, potassium permanganate, and selenium dioxide.
Aplicaciones Científicas De Investigación
Lanostan-1-one has been found to possess several therapeutic properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. Several studies have reported the potential of Lanostan-1-one in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
16196-36-4 |
|---|---|
Fórmula molecular |
C30H52O |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-1-one |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23-12-13-25-27(4,5)17-16-26(31)30(25,8)24(23)15-19-28(22,29)6/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,28-,29+,30-/m1/s1 |
Clave InChI |
VROGDMZAHJRJCC-VHORBSQOSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C(=O)CCC4(C)C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |
Sinónimos |
Lanostan-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








